molecular formula C18H23ClN2O2 B14930678 3-(2-chlorophenyl)-N-(heptan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(heptan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14930678
M. Wt: 334.8 g/mol
InChI Key: RKRCWYIZMHXIAB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(1-methylhexyl)-4-isoxazolecarboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(1-methylhexyl)-4-isoxazolecarboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . The reaction conditions are carefully controlled to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-N-(1-methylhexyl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-5-methyl-N-(1-methylhexyl)-4-isoxazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(1-methylhexyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide: Lacks the N-(1-methylhexyl) group, which may affect its biological activity and chemical properties.

    3-(2-Chlorophenyl)-5-methyl-N-(1-methylpropyl)-4-isoxazolecarboxamide: Similar structure but with a shorter alkyl chain, potentially influencing its solubility and reactivity.

Uniqueness

3-(2-Chlorophenyl)-5-methyl-N-(1-methylhexyl)-4-isoxazolecarboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the N-(1-methylhexyl) group may enhance its lipophilicity and ability to interact with lipid membranes, potentially improving its bioavailability and efficacy in certain applications.

Properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-heptan-2-yl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H23ClN2O2/c1-4-5-6-9-12(2)20-18(22)16-13(3)23-21-17(16)14-10-7-8-11-15(14)19/h7-8,10-12H,4-6,9H2,1-3H3,(H,20,22)

InChI Key

RKRCWYIZMHXIAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C

Origin of Product

United States

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